molecular formula C11H20O2Si B14534423 Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- CAS No. 62269-46-9

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]-

Cat. No.: B14534423
CAS No.: 62269-46-9
M. Wt: 212.36 g/mol
InChI Key: GKKQMIKUGXJPAF-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl enol ether intermediate, which is then converted to the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- involves its reactivity as a silyl enol ether. The trimethylsilyl group provides stability to the enol form, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of organic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]- is unique due to its cyclohexenone core and the presence of the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

62269-46-9

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

1-(2-trimethylsilyloxycyclohexen-1-yl)ethanone

InChI

InChI=1S/C11H20O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H2,1-4H3

InChI Key

GKKQMIKUGXJPAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCCC1)O[Si](C)(C)C

Origin of Product

United States

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